Home > Products > Bioactive Reagents P222 > Fmoc-D-His(Boc)-OH
Fmoc-D-His(Boc)-OH - 159631-28-4

Fmoc-D-His(Boc)-OH

Catalog Number: EVT-1755421
CAS Number: 159631-28-4
Molecular Formula: C26H27N3O6
Molecular Weight: 477.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fmoc-d-his(boc)-oh

Synthesis Analysis

Methods and Technical Details

The synthesis of Fmoc-D-His(Boc)-OH typically involves several steps:

  1. Protection of Histidine: The histidine amino acid is first protected using the Boc group. This step ensures that the side chain amine remains unreactive during subsequent reactions.
  2. Fmoc Protection: The amino group of the protected histidine is then modified with the Fmoc group, allowing for selective deprotection under basic conditions.
  3. Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels, often exceeding 99% .

The reaction conditions are critical; for instance, coupling agents like HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) are commonly employed to facilitate the formation of peptide bonds while minimizing side reactions .

Molecular Structure Analysis

Structure and Data

Fmoc-D-His(Boc)-OH has a complex molecular structure characterized by its two protective groups and a histidine backbone. The molecular formula is C26H27N3O6C_{26}H_{27}N_{3}O_{6} with a molecular weight of approximately 477.5 g/mol.

The structural representation includes:

  • Fmoc Group: A bulky aromatic structure that aids in UV detection during synthesis.
  • Boc Group: A tert-butyl group that provides steric hindrance to protect the side chain amine.
Chemical Reactions Analysis

Reactions and Technical Details

In peptide synthesis, Fmoc-D-His(Boc)-OH undergoes several critical reactions:

  1. Deprotection: The Fmoc group is removed typically using a base such as piperidine, allowing the free amine to participate in further coupling reactions.
  2. Coupling: The free amine reacts with another Fmoc-protected amino acid to form a peptide bond. The stability of the Boc group under these conditions prevents unwanted side reactions.
  3. Final Cleavage: After completing the peptide chain assembly, the Boc group can be removed using acidic conditions, releasing the final peptide product.

These reactions are monitored using techniques such as thin-layer chromatography (TLC) and mass spectrometry (MS) to confirm successful synthesis and purity .

Mechanism of Action

Process and Data

The mechanism of action for Fmoc-D-His(Boc)-OH in peptide synthesis involves:

  • Protection Strategy: By protecting both the amino and side chain groups, this compound minimizes epimerization risks during high-temperature coupling processes.
  • Sequential Coupling: The compound enables sequential addition of amino acids in a controlled manner, ensuring that the correct sequence is maintained throughout synthesis.

The biochemical pathways involved include:

  • Removal of the Fmoc group under basic conditions.
  • Formation of peptide bonds through nucleophilic attack by the free amine on activated carboxylic acids.

This process results in peptides with defined sequences critical for biological functions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fmoc-D-His(Boc)-OH exhibits several notable physical and chemical properties:

The compound's purity is often confirmed through HPLC analysis, where it shows high retention times corresponding to its expected molecular weight .

Applications

Scientific Uses

Fmoc-D-His(Boc)-OH plays a vital role in various scientific applications:

  • Peptide Synthesis: It is widely used in synthesizing biologically active peptides for research purposes, including those involved in drug development and therapeutic applications.
  • Structural Studies: This compound aids in understanding peptide folding and stability due to its influence on secondary structures.
  • Bioconjugation: Its reactive groups allow for further modifications or conjugations with other biomolecules, enhancing its utility in biochemistry .
Introduction to Fmoc-D-His(Boc)-OH in Contemporary Peptide Synthesis

Historical Evolution of Chiral-Selective Protecting Groups in Solid-Phase Peptide Synthesis (SPPS)

The development of SPPS protecting groups has been driven by the need to suppress racemization and manage side-chain reactivity. Before Fmoc dominance, Boc/Benzyl (Bz) chemistry prevailed, requiring highly corrosive hydrogen fluoride (HF) for final deprotection—a significant safety hazard [5]. The introduction of the base-labile Fmoc group in the 1970s revolutionized SPPS by enabling orthogonal Fmoc/tBu strategies, where acid-labile tert-butyl (tBu) groups protect side chains. This orthogonality allows resin cleavage and global deprotection under milder acidic conditions (e.g., trifluoroacetic acid, TFA), eliminating HF handling [1] [5].

However, standard Fmoc chemistry suffers from inherent limitations:

  • Racemization Risk: Fmoc-protected histidine, cysteine, and serine readily racemize during activation. For example, Fmoc-L-His(Trt)-OH exhibits up to 31% racemization with HATU/NMM coupling reagents at 55°C [7].
  • Aspartimide Formation: Base-driven cyclization at aspartic acid residues generates difficult-to-remove byproducts, particularly in sequences like Asp-Gly [1].
  • Histidine Side Chain Reactivity: Unprotected imidazole rings can coordinate metals or cause alkylation side reactions.

Table 1: Protecting Group Strategies in SPPS

Protection SchemeNα-Protection RemovalSide Chain ProtectionResin CleavageKey Limitations
Boc/Bz (Classical)Mild acid (e.g., TFA)Acid-stable (e.g., Bzl)HFHF toxicity; repetitive TFA exposure risks side-chain deprotection
Fmoc/tBu (Modern Standard)Base (piperidine)Acid-labile (e.g., tBu, Pbf, Trt)TFARacemization during His/Cys/Ser coupling; aspartimide formation
DNPBS (Emerging)Near-neutral thiols (e.g., p-toluenethiol)Acid-labile (same as Fmoc)TFALower efficiency for long peptides; requires coupling reagent optimization

Recent innovations focus on gentler deprotection. The thiol-labile DNPBS (2,4-dinitro-6-phenyl-benzene sulfenyl) group exemplifies this: it attaches via an S–N bond and is removed within minutes under nearly neutral conditions (1M p-toluenethiol/pyridine). DNPBS-amino acids show negligible racemization (<0.5%) even for histidine and cysteine, addressing a critical Fmoc limitation [7]. Though not yet mainstream, DNPBS demonstrates the ongoing refinement of protecting groups toward suppressing stereochemical integrity threats.

Fmoc-D-His(Boc)-OH leverages the orthogonality of Fmoc/tBu while providing histidine-specific protection. The Boc group on the imidazole ring sterically hinders racemization-prone intermediates and prevents metal coordination during synthesis. Its stability under piperidine treatment allows sequential Nα-deprotection without side-chain compromise [3] [8].

Role of D-Amino Acid Incorporation in Peptide Bioactivity and Stability

Incorporating D-amino acids—especially D-histidine—confers profound bioactivity and stability advantages to therapeutic peptides. Unlike L-enantiomers, D-residues resist proteolytic degradation and disrupt regular secondary structures, modulating peptide-membrane interactions.

  • Protease Resistance: Proteinase K digestion assays reveal that replacing L-Lys with non-proteinogenic cationic residues (e.g., 4-aminopiperidine-4-carboxylic acid, Api) near cleavage sites significantly enhances stability. In antimicrobial peptide 17KKV-Aib, substituting L-Lys³ or L-Lys⁴ with Api preserved helicity while resisting enzymatic degradation [2]. D-amino acids further stabilize peptides by evading recognition by trypsin/chymotrypsin-like proteases abundant in intestinal fluid [6]. Cyclotides incorporating D-residues exhibit exceptional gut stability, surviving simulated intestinal fluid (SIF) >24 hours—unlike linear peptides (<30 minutes) [6].

  • Hemolysis Reduction: D-amino acids disrupt helical hydrophobic patches responsible for non-specific membrane lysis. In lipopeptides derived from BP100, replacing L-Phe⁴ with D-Phe (e.g., BP475) reduced hemolysis from >80% to <24% at 250 μM while maintaining antimicrobial potency against plant pathogens (MIC 0.8–6.2 μM) [4]. NMR confirmed that D-Phe disrupts the N-terminal helix, limiting toxic interactions with cholesterol-rich mammalian membranes.

  • Bioactivity Modulation: D-His incorporation subtly alters receptor binding kinetics due to altered side-chain topology. In melanocortin receptor ligands, hybrid pharmacophores embedding D-His show enhanced subtype selectivity. Cyclic C₂-symmetric dimers synthesized via lactam bridges—using D-amino acids—exhibit nanomolar agonist activity at hMC1R (25–120 nM), valuable for pigmentary disorders [9].

Table 2: Applications of D-Histidine in Engineered Peptides

ApplicationPeptide DesignEffect of D-His IncorporationKey Findings
Antimicrobial AgentsLipopeptides (e.g., BP475)Replaces L-Phe at critical positionMIC 0.8–6.2 µM against Xanthomonas; hemolysis 0–24% at 250 µM; disrupted N-terminal helix reduces toxicity
Receptor-Selective AgonistsMelanocortin cyclodimers (e.g., hMC1R ligands)Integrated within hybrid α-MSH/agouti pharmacophoreFull/partial agonist activity at 25–120 nM; improved receptor subtype selectivity (hMC1R > hMC3R/hMC4R)
Metabolically Stable NeuropeptidesGhrelin/GLP-1 analoguesSubstitution at proteolytically sensitive sitesResistance to dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase; extended in vivo half-life

Fmoc-D-His(Boc)-OH enables precise integration of D-histidine into complex sequences. Its stability during SPPS allows multi-cycle synthesis without racemization, while the Boc group prevents imidazole-mediated side reactions during TFA cleavage [3] [8]. This makes it indispensable for producing:

  • Antimicrobial Peptides (AMPs): D-His enhances proteolytic stability in gastrointestinal environments while maintaining membrane-lytic activity [2] [6].
  • GPCR-Targeted Therapeutics: Altered conformation of D-His-containing ligands fine-tunes receptor signaling bias [9].
  • Diagnostic Chelators: D-Histidine coordinates radiometals (e.g., ⁶⁴Cu, ⁶⁸Ga) in imaging probes with reduced in vivo dechelation [10].

As peptide therapeutics expand into oral delivery and intracellular targets, Fmoc-D-His(Boc)-OH will remain vital for balancing synthetic feasibility with bioactivity optimization.

Properties

CAS Number

159631-28-4

Product Name

Fmoc-D-His(Boc)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

Molecular Formula

C26H27N3O6

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m1/s1

InChI Key

ZRHPMMZWDWMKPD-JOCHJYFZSA-N

SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.